molecular formula C17H17NO2 B13383316 1-(5-(Benzyloxy)indolin-1-yl)ethanone

1-(5-(Benzyloxy)indolin-1-yl)ethanone

Cat. No.: B13383316
M. Wt: 267.32 g/mol
InChI Key: ONDFYQVZCBMXCO-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)indolin-1-yl)ethanone is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxy group attached to the indole nucleus, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-(Benzyloxy)indolin-1-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of indole with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxyindole intermediate. This intermediate is then reacted with ethanone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Benzyloxy)indolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Benzyloxy)indolin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(Benzyloxy)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances the compound’s ability to bind to certain receptors, leading to various biological effects. The indole nucleus is known to interact with multiple receptors, including those involved in neurotransmission and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Benzyloxy)indolin-1-yl)ethanone is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

1-(5-(Benzyloxy)indolin-1-yl)ethanone, also known as 5-(benzyloxy)-1H-indole-2-one, is a compound that features both an indole and a ketone functional group. Its unique structure contributes to a variety of biological activities, making it a subject of interest in pharmacological research. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C16_{16}H15_{15}NO
  • Molecular Weight : Approximately 223.27 g/mol
  • Structure : The compound consists of a benzyloxy group at the 5-position of the indole ring and an ethanone moiety, which enhances its reactivity and potential applications in medicinal chemistry.

Biological Activities

Research indicates that compounds containing indole structures, such as this compound, exhibit diverse pharmacological properties. Some notable activities include:

  • Anti-inflammatory Effects : Indole derivatives have been explored for their ability to inhibit lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes. These pathways suggest potential applications in treating inflammatory diseases .
  • Anticancer Properties : Indole compounds are known for their cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the indole structure can enhance selective toxicity towards cancer cells while minimizing effects on normal cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thus reducing the synthesis of pro-inflammatory mediators .
  • Receptor Modulation : The benzyloxy group may facilitate binding to various receptors, influencing cellular signaling pathways that regulate inflammation and apoptosis in cancer cells .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Direct Synthesis :
    • Utilizing methyl 4-(5-(benzyloxy)-1H-indol-1-yl)-2-bromo-5-fluorobenzoate with caesium carbonate in N,N-dimethylformamide at elevated temperatures yields the desired compound.
  • Modification Techniques :
    • Variations in substituents on the indole ring can lead to different derivatives with enhanced biological activities. For instance, substituting different alkyl or aryl groups can affect the compound's potency against specific biological targets.

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructureSimilarity Index
5-(Benzyloxy)-2-methylindoleContains a methyl group at position 20.96
6-(Benzyloxy)-5-methoxyindoleFeatures a methoxy group at position 50.95
5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methylindoleContains additional phenyl substitution0.89

While these compounds share the benzyloxy and indole functionalities, variations in substituents lead to different physical properties and biological activities.

Case Studies

Several studies have documented the biological effects of indole derivatives similar to this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that certain indoline-based compounds effectively inhibited both COX and LOX enzymes, showcasing significant anti-inflammatory potential in vitro and in vivo models .
  • Cytotoxicity Assays : Research involving various cancer cell lines indicated that some indole derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against specific tumors while sparing normal cells .

Properties

IUPAC Name

1-(5-phenylmethoxy-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13(19)18-10-9-15-11-16(7-8-17(15)18)20-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDFYQVZCBMXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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